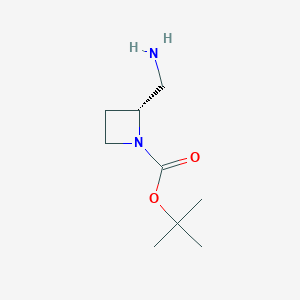
(R)-2-Aminomethyl-1-boc-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Aminomethyl-1-boc-azetidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
A. Drug Development
(R)-2-Aminomethyl-1-boc-azetidine serves as a valuable building block in the synthesis of various bioactive compounds. Its azetidine ring structure is particularly advantageous for developing new pharmaceuticals, including:
- Anti-inflammatory Agents : Azetidine derivatives have shown promise in developing drugs targeting inflammatory pathways. For instance, compounds derived from azetidines have been explored for their bronchodilating and anti-inflammatory properties, making them candidates for treating respiratory conditions .
- Anticancer Drugs : Research indicates that azetidine derivatives can inhibit cancer cell proliferation. The structural features of this compound allow for modifications that enhance potency against specific cancer types .
B. Peptidomimetics
The compound's ability to mimic amino acids positions it as a key player in the design of peptidomimetics. These are essential for developing new therapeutic agents that can overcome the limitations of natural peptides, such as instability and poor bioavailability. The incorporation of azetidine into peptide-like structures can lead to enhanced biological activity and selectivity .
Synthetic Applications
A. Synthesis of Complex Molecules
This compound is utilized in various synthetic methodologies, including:
- Ring-opening Reactions : The strain associated with the azetidine ring makes it an excellent candidate for ring-opening reactions, which can yield complex amines useful in drug synthesis .
- Cross-Coupling Reactions : The compound can participate in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Case Study 1: Synthesis of Bioactive Azetidine Derivatives
A recent study demonstrated the synthesis of novel azetidine derivatives using this compound as a precursor. The derivatives exhibited significant biological activity, including inhibition of specific cancer cell lines and anti-inflammatory effects. The study utilized various synthetic strategies, including Suzuki-Miyaura coupling and Michael additions, to diversify the azetidine scaffold .
Case Study 2: Development of PPAR Agonists
Another investigation focused on modifying this compound to develop dual agonists targeting peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in lowering plasma glucose levels without significant weight gain, indicating their potential for treating metabolic disorders .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Outcomes |
|---|---|---|
| Drug Development | Anti-inflammatory agents | Potential treatments for respiratory issues |
| Anticancer drugs | Inhibition of cancer cell proliferation | |
| Peptidomimetics | Design of peptide-like therapeutics | Enhanced bioactivity and selectivity |
| Synthetic Methodologies | Ring-opening reactions | Yielding complex amines |
| Cross-coupling reactions | Formation of carbon-carbon bonds |
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













